N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound is a benzodioxole-based carboxamide featuring a thiophene moiety and a hydroxyethoxy side chain. The hydroxyethoxy group may enhance solubility, while the thiophenyl and benzodioxole moieties are common in molecules with DNA-binding or enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c18-5-6-20-14(15-2-1-7-23-15)9-17-16(19)11-3-4-12-13(8-11)22-10-21-12/h1-4,7-8,14,18H,5-6,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDZJPOMWBIQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CS3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the thiophene ring: This step might involve the use of thiophene-2-carboxylic acid or its derivatives.
Attachment of the hydroxyethoxy group: This can be done through etherification reactions.
Formation of the carboxamide group: This step involves the reaction of the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the hydroxyethoxy group.
Reduction: Reduction reactions could target the carboxamide group or other functional groups within the molecule.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: In the development of organic electronic materials, such as organic semiconductors or conductive polymers.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes, receptors, or nucleic acids. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, molecular docking, and in vivo studies.
Comparison with Similar Compounds
Key Observations :
- Substitution Patterns : HSD-2 and HSD-4 () demonstrate that methoxy substitutions on the phenyl ring influence crystallinity and yield, whereas the target compound’s hydroxyethoxy group may improve aqueous solubility.
- Synthetic Complexity : Compound 43 () exhibits lower yield (21%) due to multi-step coupling reactions, suggesting that the target compound’s synthesis may require optimized hydroxylation steps.
Metabolic and Toxicological Profiles
- N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (): Rapid metabolism in rat hepatocytes without amide hydrolysis products, indicating metabolic resistance of the benzodioxole-carboxamide core.
- FEMA 4232 (N-(heptan-4-yl) analog, ): Undergoes cytochrome P450-mediated oxidation, followed by glucuronidation/sulfation, a pathway likely shared by the target compound due to structural similarities.
Pharmacological Activity
- Anticancer Potential: Benzothiophene acrylonitrile derivatives () with GI50 values <10 nM highlight the importance of heterocyclic moieties (e.g., thiophene) in cytotoxicity. The target compound’s thiophene group may confer similar activity.
- Neurological Applications : HPPE (), a hydroxyethoxy-containing BACH1 inhibitor, demonstrates neuroprotective effects. The target compound’s hydroxyethoxy side chain may enable analogous enzyme interactions.
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole core, a thiophene ring , and a hydroxyethoxy side chain. These structural elements contribute to its unique chemical behavior and biological activity. The molecular formula is with a molecular weight of approximately 345.39 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Doxorubicin | 7.46 (HepG2) | Standard Drug |
| This compound | TBD | TBD |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | 2.38 (HepG2), 1.54 (HCT116), 4.52 (MCF7) | Related Compound |
The SRB assay demonstrated that many synthesized derivatives showed lower IC50 values compared to standard anticancer drugs, suggesting a promising therapeutic index for further development .
The mechanisms through which this compound exerts its anticancer effects are not fully elucidated but can be inferred from related studies:
- EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
- Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis in cancer cells by modulating proteins involved in the mitochondrial pathway such as Bax and Bcl-2.
- Cell Cycle Arrest : Some derivatives have demonstrated the ability to arrest the cell cycle at various phases, contributing to their antiproliferative effects .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out among similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3,4-dihydrobenzo[b][1,4]dioxepine | Similar core; different thiophene substitution | Antimicrobial |
| Thiophene-based sulfonamides | Contains thiophene and sulfonamide groups | Antimicrobial and anti-inflammatory |
| Benzoxazepine derivatives | Lacks hydroxyethoxy group | Anticancer and anti-inflammatory |
The unique combination of functional groups in this compound may enhance its biological activity compared to these structurally similar compounds .
Case Studies
In one notable study involving benzo[d][1,3]dioxole derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer activity with IC50 values lower than those of established chemotherapeutics . These findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
